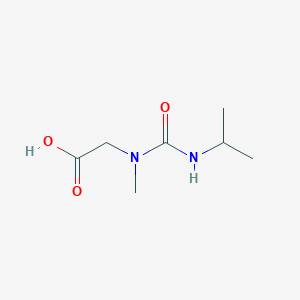
(3-Isopropyl-1-methylureido)acetic acid
Cat. No. B8506173
M. Wt: 174.20 g/mol
InChI Key: ZFQARABCLRPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518293B2
Procedure details


To a solution of 4 g of sodium hydroxide in 75 ml of water was added 10 g of sarcosine portionwise. The solution was cooled and treated with 11.5 ml of isopropyl isocyanate. After 2 h, the reaction mixture was washed with diethyl ether and the aqueous phase acidified with concentrated HCl to






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH:3]([CH2:5][C:6]([OH:8])=[O:7])[CH3:4].[CH:9]([N:12]=[C:13]=[O:14])([CH3:11])[CH3:10]>O>[CH:9]([NH:12][C:13](=[O:14])[N:3]([CH2:5][C:6]([OH:8])=[O:7])[CH3:4])([CH3:11])[CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C)CC(=O)O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with diethyl ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted twice with ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)NC(N(C)CC(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.45 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

